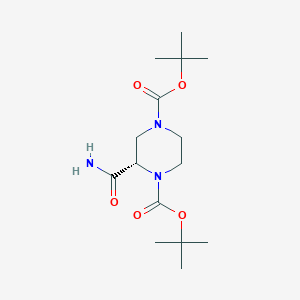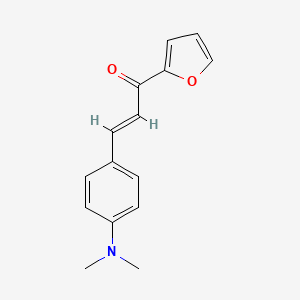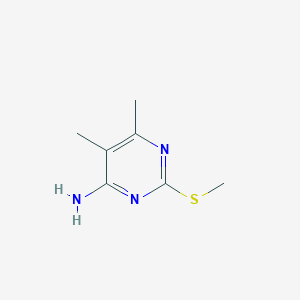![molecular formula C9H16Cl3N3 B3103428 N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride CAS No. 1439894-58-2](/img/structure/B3103428.png)
N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” can be analyzed using various spectroscopic techniques and single-crystal X-ray . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface can be evaluated using density functional theory .Chemical Reactions Analysis
The pyrrolidine ring, a key component of “this compound”, is known to participate in various chemical reactions. For instance, it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring can also undergo various transformations, leading to different biological profiles of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, molecular formula, and possibly its melting point, boiling point, and density .Applications De Recherche Scientifique
Pyrrole and Pyrrole Derivatives
Pyrrole is a significant component in biological molecules like heme and chlorophyll. N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride, as a pyrrole derivative, shares characteristics such as aromaticity and low basicity. Pyrrole derivatives are versatile in applications ranging from solvents and wetting agents to intermediates in various chemical reactions, owing to their stability and flexibility. Their synthesis often involves condensation of amines with carbonyl compounds (Anderson & Liu, 2000).
Synthesis in Antibiotic Development
This compound has been utilized in the synthesis of key intermediates for antibiotic development. For example, its role in the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a crucial intermediate for developing premafloxacin, demonstrates its significance in pharmaceutical research (Fleck et al., 2003).
Pyrrolidines in [3+2] Cycloaddition
Research on pyrrolidines, including this compound, has shown their applicability in [3+2] cycloadditions. This reaction, significant for the synthesis of compounds with potential biological activities, highlights the versatility of pyrrolidines in producing medicinally relevant structures (Żmigrodzka et al., 2022).
Gold-Catalyzed Formal Cycloaddition
The compound has relevance in gold-catalyzed formal [3 + 2]-dipolar cycloadditions, showcasing its potential in facilitating efficient, regioselective access to diverse heteroaromatics. This feature is essential for synthesizing complex organic compounds, including pharmaceuticals (Garzón & Davies, 2014).
Protonation and Hydrogen Bonding Analysis
This compound is part of a class of compounds with interesting tautomeric properties and divalent N(I) character. Research has revealed insights into electron distribution, protonation energy, and hydrogen bonding patterns, which are crucial for understanding its interactions in various chemical environments (Bhatia et al., 2013).
Propriétés
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.3ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;;/h1-3,5,8,10H,4,6-7H2,(H,11,12);3*1H/t8-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWBLUMEYMAHPR-CZDIJEQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=N2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=CC=CC=N2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)


![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3103375.png)




![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B3103444.png)
![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)
